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Compound of Interest

Compound Name:
cis-1,4-

Bis(aminomethyl)cyclohexane

Cat. No.: B157763 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for cis-1,4-
Bis(aminomethyl)cyclohexane, tailored for researchers, scientists, and professionals in drug

development. The document details nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, alongside methodologies for these analytical techniques.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for cis-1,4-
Bis(aminomethyl)cyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for pure cis-1,4-Bis(aminomethyl)cyclohexane are not

readily available in public spectral databases. The data presented in research or commercial

contexts often pertains to a mixture of cis and trans isomers. For structural elucidation, it is

recommended to acquire NMR spectra on a purified sample. General expected regions for the

proton and carbon signals are noted below based on the analysis of similar aliphatic amines.[1]

Table 1: Expected ¹H NMR Chemical Shifts
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Protons
Expected Chemical Shift
(ppm)

Multiplicity

-CH₂-NH₂ ~ 2.5 - 2.8 Doublet

Cyclohexane -CH- ~ 1.2 - 1.8 Multiplet

Cyclohexane -CH₂- ~ 1.0 - 1.6 Multiplet

-NH₂ ~ 1.0 - 2.0 (variable) Broad Singlet

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon Expected Chemical Shift (ppm)

-CH₂-NH₂ ~ 45 - 50

Cyclohexane -CH- ~ 35 - 40

Cyclohexane -CH₂- ~ 25 - 30

Infrared (IR) Spectroscopy
The following data is derived from the gas-phase IR spectrum available in the NIST Chemistry

WebBook.[2]

Table 3: Key IR Absorption Bands

Frequency (cm⁻¹) Intensity Assignment

3380 - 3250 Strong, Broad N-H stretch (primary amine)

2920 - 2850 Strong C-H stretch (aliphatic)

1650 - 1580 Medium N-H bend (scissoring)

1470 - 1440 Medium C-H bend (scissoring)

1150 - 1050 Medium C-N stretch

900 - 650 Broad N-H wag
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Mass Spectrometry (MS)
The following data corresponds to the electron ionization (EI) mass spectrum of 1,4-

Bis(aminomethyl)cyclohexane. The fragmentation pattern is characteristic of aliphatic amines.

[3][4]

Table 4: Major Peaks in the Mass Spectrum

m/z Relative Intensity Possible Fragment

142 Moderate [M]⁺ (Molecular Ion)

113 High [M - NH₂CH]⁺

96 Moderate [M - NH₂CH₂ - NH₃]⁺

82 Moderate [C₆H₁₀]⁺

56 High [C₄H₈]⁺

30 Base Peak [CH₂NH₂]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve approximately 5-10 mg of cis-1,4-Bis(aminomethyl)cyclohexane in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

For the determination of -NH₂ proton signals, a D₂O exchange experiment can be

performed. Acquire a standard ¹H NMR spectrum, then add a drop of D₂O, shake the tube,

and re-acquire the spectrum. The -NH₂ peak will disappear or significantly diminish.

Instrument Parameters (¹H NMR):
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Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Reference: Tetramethylsilane (TMS) at 0 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol
Sample Preparation (Neat Liquid):

Place a single drop of cis-1,4-Bis(aminomethyl)cyclohexane onto a clean, dry salt plate

(e.g., NaCl or KBr).

Place a second salt plate on top of the first to create a thin liquid film between the plates.

Ensure there are no air bubbles in the film.

Instrument Parameters (FTIR):
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Technique: Transmission.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty spectrometer should be acquired

before running the sample.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a dilute solution of cis-1,4-Bis(aminomethyl)cyclohexane (approximately 1

mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Further, dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

Instrument Parameters (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.[5]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

Mass Range: m/z 20 - 200.

Data Acquisition: Scan mode to obtain a full spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like cis-1,4-Bis(aminomethyl)cyclohexane.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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